molecular formula C18H28N4O2 B2745222 N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-ethyloxalamide CAS No. 941975-95-7

N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-ethyloxalamide

Cat. No.: B2745222
CAS No.: 941975-95-7
M. Wt: 332.448
InChI Key: WXTXLVBZOLXPHN-UHFFFAOYSA-N
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Description

N1-(2-(4-(Dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-ethyloxalamide (CAS 941975-95-7) is a synthetic oxalamide derivative of significant interest in medicinal chemistry and pharmacological research. This compound, with a molecular formula of C18H28N4O2 and a molecular weight of 332.4 g/mol, features a central oxalamide core functionalized with key structural motifs, including a 4-(dimethylamino)phenyl group and a pyrrolidin-1-yl ring on one side, and an ethyl group on the other . This specific architecture, particularly the dimethylamino and pyrrolidine groups, is commonly associated with enhanced bioavailability and the ability to modulate neurotransmitter systems . Research into structurally related oxalamide compounds has demonstrated potent inhibitory activity against acetylcholinesterase (AChE), a key target in the therapeutic management of neurodegenerative disorders . In vitro studies on analogous molecules have shown IC50 values in the sub-micromolar range, significantly outperforming established drugs like rivastigmine, which suggests this compound class has high potential for investigating new pathways in neurodegenerative disease research . The presence of the oxalamide moiety itself is a critical feature for interaction with specific biological targets, making this compound a valuable chemical tool for probing enzyme mechanisms and receptor interactions . As such, it serves as a crucial intermediate for synthesizing novel bioactive molecules and for structure-activity relationship (SAR) studies in drug discovery campaigns. This product is intended for research and development purposes only. It is not classified as a drug or pharmaceutical, has not been evaluated or approved by the FDA, and is strictly for use in vitro within controlled laboratory environments. It is unequivocally not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N'-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N-ethyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O2/c1-4-19-17(23)18(24)20-13-16(22-11-5-6-12-22)14-7-9-15(10-8-14)21(2)3/h7-10,16H,4-6,11-13H2,1-3H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTXLVBZOLXPHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-ethyloxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Compound Overview

  • Molecular Formula : C20H30N4O2
  • Molecular Weight : 362.48 g/mol
  • Structural Features : The compound features a dimethylamino group, a pyrrolidine ring, and an oxalamide moiety, which are significant for its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Dimethylamino Group : This is usually done via amination reactions.
  • Oxalamide Formation : The final step involves coupling the pyrrolidine-containing intermediate with an ethyl oxalamide derivative.

Each step requires optimization to ensure high yield and purity.

Preliminary studies suggest that this compound may exhibit various biological activities, including:

  • Analgesic Properties : The compound has been investigated for its potential use in pain relief due to its interaction with pain receptors.
  • Anti-inflammatory Effects : It may inhibit inflammatory pathways, contributing to its analgesic properties.

Interaction Studies

Interaction studies are crucial for understanding how this compound interacts with biological systems. These studies can include:

  • Receptor Binding Assays : Evaluating how the compound binds to specific receptors involved in pain and inflammation.
  • Enzyme Inhibition Studies : Investigating its potential as an acetylcholinesterase (AChE) inhibitor, which is relevant for neurodegenerative diseases.

Case Studies and Research Findings

Table 1 summarizes key findings from research studies on the biological activity of related compounds that share structural similarities with this compound:

Compound NameIC50 (μmol/L)Activity TypeReference
Rivastigmine10.54AChE Inhibitor
Compound 5e0.15AChE Inhibitor
Compound 5d0.37AChE Inhibitor

These results indicate that compounds with similar structures can exhibit potent inhibitory activity against AChE, suggesting that this compound may also possess significant inhibitory effects.

Comparison with Similar Compounds

Comparison with Structurally Related Oxalamide Derivatives

Structural Features

The following table summarizes key structural differences between the target compound and analogs from the provided evidence:

Compound Name Key Substituents Functional Implications
N1-(2-(4-(Dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-ethyloxalamide (Target) - 4-(Dimethylamino)phenyl
- Pyrrolidin-1-yl
- Ethyl
Enhanced solubility (via dimethylamino), conformational flexibility (pyrrolidine)
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide () - 2-Methoxy-4-methylbenzyl
- Pyridin-2-yl-ethyl
Increased hydrophobicity (methyl), potential H-bonding (pyridine)
N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4S)-[...]cyclohexyl)ethanediamide () - 5-Chloropyridin-2-yl
- Thiazolo-pyridine bicyclic system
- Cyclohexyl
Lipophilicity (chlorine), stereochemical complexity (cyclohexyl), metabolic stability

Pharmacological and Physicochemical Properties

Target Compound
  • Solubility: The dimethylamino group increases water solubility at acidic pH due to protonation, while the ethyl and pyrrolidine groups may enhance membrane permeability .
  • Target Prediction : Likely interacts with amine-sensitive targets (e.g., GPCRs, serotonin/dopamine receptors) or enzymes requiring aromatic stacking (e.g., kinases).
Compound
  • Solubility : Methoxy and pyridine groups may improve solubility in polar solvents, but the methyl group reduces overall hydrophilicity.
Compound
  • Target Prediction : Thiazolo-pyridine systems are common in antiviral or anticancer agents; stereochemistry may enhance selectivity .

Research Findings and Implications

  • Target vs. : The target’s dimethylamino group offers better solubility than ’s methoxy-methylbenzyl, but the latter’s pyridine may enhance binding specificity in certain enzymatic pockets.
  • Target vs. : ’s chlorine and bicyclic system likely confer higher metabolic stability but may introduce toxicity risks compared to the target’s simpler pyrrolidine .

Q & A

Q. What are the optimal synthetic routes for preparing N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-ethyloxalamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step coupling reactions. For analogous oxalamides, carbodiimide-mediated coupling (e.g., DCC/HOBt) is common for forming the oxalamide core . Key intermediates like 4-(dimethylamino)phenyl-pyrrolidinyl ethylamine and ethyl oxalyl chloride are reacted under anhydrous conditions (e.g., THF or DCM) with controlled temperatures (0–25°C). Yield optimization requires strict moisture control, stoichiometric ratios (1:1.2 for amine:oxalyl chloride), and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Methodological Answer : Use 1H/13C NMR to confirm substituent connectivity (e.g., pyrrolidine protons at δ 1.5–2.5 ppm, dimethylamino groups at δ 2.2–2.8 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (expected [M+H]+ ~432.26 g/mol). Purity (>95%) is assessed via HPLC (C18 column, acetonitrile/water gradient) and TLC (Rf ~0.5 in ethyl acetate) .

Q. How does the compound’s solubility profile impact in vitro assays?

  • Methodological Answer : Oxalamides often exhibit poor aqueous solubility. Pre-formulation studies recommend using DMSO stock solutions (10–50 mM) with dilution in assay buffers containing ≤1% DMSO. Sonication or co-solvents (e.g., PEG-400) may enhance solubility. Stability in PBS (pH 7.4) should be monitored via UV-Vis spectroscopy (λmax ~270 nm) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity across different cell lines?

  • Methodological Answer : Discrepancies may arise from variations in cell permeability, metabolic degradation, or assay conditions. Validate activity using isogenic cell lines (e.g., HEK293 vs. HeLa) under standardized protocols (fixed incubation time, serum-free media). Metabolic stability assays (e.g., liver microsomes) and SAR studies (modifying pyrrolidine or dimethylamino groups) can identify critical structural determinants .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., GPCRs or kinases)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target receptors (e.g., dopamine D2 receptor, PDB: 6CM4). Key interactions include hydrogen bonding between the oxalamide carbonyl and Lys residue or π-π stacking of the dimethylaminophenyl group. MD simulations (GROMACS) assess binding stability over 100 ns .

Q. What experimental designs mitigate off-target effects in in vivo studies?

  • Methodological Answer : Use conditional knockout models to isolate target pathways. Pharmacokinetic profiling (plasma t1/2, Cmax) identifies optimal dosing. Pair with transcriptomics (RNA-seq) to detect off-target gene modulation. Negative controls should include scrambled analogs (e.g., N-ethyl substitution) .

Q. How do stereochemical variations at the pyrrolidine moiety influence bioactivity?

  • Methodological Answer : Synthesize enantiomers via chiral resolution (Chiralpak AD-H column) or asymmetric synthesis. Test enantiomeric pairs in dose-response assays (IC50 comparison). For example, (R)-pyrrolidine may enhance binding to hydrophobic pockets in enzymes, while (S)-forms show reduced efficacy .

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